Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is involved in various chemical reactions and synthesis processes, contributing to the development of novel compounds with potential applications. For instance, it plays a role in the reactions with ethoxymethylenemalonic acid derivatives, showing diverse outcomes compared to quinoline analogs, leading to the formation of pyridoquinazolines and pyrimidoquinazolines under different conditions (Deady, Mackay, & Werden, 1989). This versatility underscores its potential in synthesizing complex heterocyclic compounds.
Antibacterial Activity
This compound derivatives exhibit antibacterial activity. A study demonstrated the synthesis of pyranoquinoline derivatives and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their moderate effectiveness, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Natural Product Synthesis
This compound is instrumental in the discovery of natural products. For example, the ethyl acetate extract from Janibacter limosus led to the identification of a tetrahydroquinoline derivative, showcasing significant biological activity against bacteria and fungi, underscoring its potential in antibiotic development (Asolkar et al., 2004).
Antimalarial Research
This compound derivatives have been explored for antimalarial activity. Research into 4-substituted 8-amino-6-methoxyquinolines, for instance, has yielded compounds with activity comparable to primaquine against Plasmodium species, presenting a less toxic alternative for antimalarial therapy (Carroll, Berrang, Linn, & Twine, 1979).
Mechanism of Action
Target of Action
The compound “Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate” contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules. Tetrahydroquinoline derivatives have been reported to interact with various targets, including G-protein coupled receptors, ion channels, and enzymes .
Mode of Action
The presence of an amine group and a carboxylate ester could suggest that it might interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to affect various pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The presence of an ester group in the compound suggests that it might be susceptible to hydrolysis, which could affect its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. It could potentially lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by pH due to the presence of ionizable groups .
Properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)9-8-16(21)19-14-7-6-13-5-4-10-20(15(13)11-14)17(22)12-24-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJEXSIUVIWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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